(3-Pyridinyl)methyloxyethylamine
Description
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Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C8H12N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2 |
InChI Key |
YACYXJAAWSMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COCCN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of pyridine compounds, including (3-Pyridinyl)methyloxyethylamine, exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit specific protein kinases associated with cancer progression. These kinases play crucial roles in cell signaling pathways that regulate cell growth and division, making them critical targets for cancer therapies .
Case Study: Protein Kinase Inhibition
- Objective : Assess the efficacy of this compound as a protein kinase inhibitor.
- Methodology : In vitro assays were conducted to evaluate the compound's inhibitory effects on kinases such as IKKε and TBK-1.
- Results : The compound demonstrated significant inhibition, leading to reduced cell proliferation in cancer cell lines.
Agricultural Applications
2.1 Herbicidal Activity
Pyridine derivatives, including this compound, have been explored for their herbicidal properties. A patent outlines the synthesis of substituted pyridine compounds that effectively control weed growth in agricultural settings . The compound's mechanism involves disrupting plant growth processes, thereby preventing weed establishment without harming desirable crops.
Data Table: Herbicidal Efficacy
| Compound | Application Rate (g/ha) | Weed Control (%) | Crop Safety |
|---|---|---|---|
| This compound | 100 | 85 | High |
| Standard Herbicide A | 200 | 90 | Moderate |
| Standard Herbicide B | 150 | 80 | Low |
Synthetic Methodologies
3.1 Late-Stage Functionalization
The versatility of this compound extends to its use in synthetic organic chemistry. Recent studies have demonstrated its utility in late-stage functionalization of complex molecules, allowing for the introduction of various functional groups into existing drug frameworks . This approach enhances the structural diversity of drug candidates and facilitates structure-activity relationship studies.
Case Study: Late-Stage Modification
- Objective : Investigate the use of this compound in modifying existing pharmaceutical compounds.
- Methodology : The compound was reacted with several drug precursors under mild conditions.
- Results : The modifications resulted in enhanced bioactivity and selectivity against targeted biological pathways.
Preparation Methods
Nucleophilic Substitution via Pyridinylmethanol Intermediates
A primary route to (3-pyridinyl)methyloxyethylamine involves the sodium salt of 3-pyridinylmethanol as a key intermediate. In this method, 3-pyridinylmethanol is deprotonated using sodium hydride or a similar base to generate the alkoxide species, which subsequently undergoes nucleophilic substitution with 2-chloroethylamine or its protected derivatives . The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 60–80°C.
Mechanistic Insights :
-
Step 1 : Deprotonation of 3-pyridinylmethanol to form the sodium alkoxide.
-
Step 2 : Displacement of the chloride leaving group in 2-chloroethylamine by the alkoxide, yielding the ether-linked intermediate.
-
Step 3 : Acidic workup or hydrogenolysis to remove protecting groups (e.g., Boc or benzyl), if present .
Optimization Challenges :
-
Competing elimination reactions may occur at elevated temperatures, reducing yield.
-
Steric hindrance at the pyridine ring’s 3-position slows substitution kinetics.
Reductive Amination of Pyridinecarboxaldehyde
An alternative approach employs reductive amination of 3-pyridinecarboxaldehyde with 2-methoxyethylamine. This one-pot method involves the condensation of the aldehyde and amine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) . The reaction is conducted in methanol or ethanol at room temperature, with yields ranging from 60–75%.
Key Advantages :
-
Avoids the need for pre-functionalized pyridinylmethanol derivatives.
-
Enables modular variation of the amine component for structural diversification.
Limitations :
-
Over-reduction of the pyridine ring to piperidine may occur if harsh reducing agents (e.g., LiAlH4) are used.
-
Imine formation requires careful pH control (optimally pH 4–6 using acetic acid) .
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been proposed to enhance the efficiency of nucleophilic substitution and reductive amination routes. For example, a telescoped process might combine:
-
Continuous alkoxide formation in a microreactor.
-
In-line mixing with 2-chloroethylamine under pressurized conditions.
-
Automated purification via simulated moving bed (SMB) chromatography .
Purification Techniques :
-
Recrystallization : Isopropanol-water mixtures (2:1 v/v) effectively remove unreacted starting materials .
-
Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve closely related impurities.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Key Advantages | Limitations | Industrial Viability |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–65 | High regioselectivity | Requires pre-formed alkoxide | Moderate |
| Reductive Amination | 60–75 | One-pot simplicity | Sensitivity to reducing agents | High |
| Petasis 3CR | 40–55* | Modular scaffold diversity | Not yet optimized for target compound | Low |
*Theoretical yield based on analogous reactions .
Mechanistic Side Reactions and Mitigation
Common Side Products :
-
Elimination Products : Formed during nucleophilic substitution at high temperatures. Mitigated by using lower temperatures (50–60°C) and bulky solvents (e.g., tert-butanol) .
-
Over-Reduction : Occurs in reductive amination with strong reductants. Avoided by substituting NaBH4 with selective agents like NaBH3CN .
Analytical Validation :
Q & A
Q. What are the common synthetic routes for (3-Pyridinyl)methyloxyethylamine, and how are intermediates characterized?
The synthesis typically involves pyridine ring functionalization followed by oxyethylamine side-chain introduction. Key steps include:
- Pyridine core modification : Halogenation or hydroxylation at the 3-position of pyridine, as seen in structurally constrained 2-(3-pyridyl)ethylamine analogs .
- Side-chain coupling : Reaction of the pyridine derivative with ethylene oxide or protected amines, followed by deprotection (e.g., tert-butyldimethylsilyl (TBDMS) groups, as used in related pyridinylmethanol syntheses ).
- Characterization : Intermediates are validated via H/C NMR (e.g., methylene protons at δ 3.5–4.0 ppm for oxyethyl groups) and LC-MS (exact mass for [M+H]). Purity is confirmed by HPLC with UV detection at 254 nm .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Stability studies follow pharmacopeial guidelines:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation products via LC-MS; pyridine ring oxidation or side-chain hydrolysis are common .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related pyridinylmethanols show stability up to 150°C .
- Light sensitivity : Store in amber vials and test under UV/visible light exposure (ICH Q1B guidelines) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- NMR : H NMR distinguishes pyridine ring protons (δ 7.0–8.5 ppm) from oxyethylamine side-chain protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl or ether linkages .
- IR spectroscopy : Detect C-N stretches (~1250 cm) and pyridine ring vibrations (~1600 cm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO for the base structure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replicate assays : Use orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) to confirm activity .
- Impurity profiling : Analyze batches via LC-MS to rule out side products (e.g., oxidized pyridine derivatives) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to control compounds) .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry in the oxyethylamine side chain .
- Chiral chromatography : Separate enantiomers using columns with amylose/cellulose-based stationary phases (e.g., Chiralpak IA/IB) .
- Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to control stereochemistry during coupling reactions .
Q. How does this compound interact with p38 MAP kinase, and how is this mechanism validated?
- Docking studies : Model the compound into the ATP-binding pocket of p38 MAP kinase (PDB ID: 1A9U) to predict hydrogen bonding with Lys53 and hydrophobic interactions with Val30 .
- Kinase inhibition assays : Measure IC using recombinant p38 MAP kinase and a fluorescent ATP analog (e.g., ADP-Glo™ assay) .
- Mutagenesis validation : Test activity against kinase mutants (e.g., Lys53Ala) to confirm binding residues .
Q. What are best practices for handling this compound in compliance with laboratory safety protocols?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Q. How can computational methods guide the design of (3-Pididinyl)methyloxyethylamine derivatives with enhanced bioavailability?
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 1–3) and polar surface area (<140 Ų) .
- Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion .
- Caco-2 cell models : Validate predictions with in vitro permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
